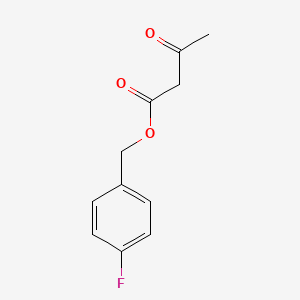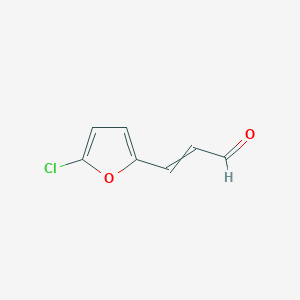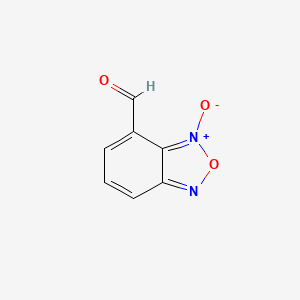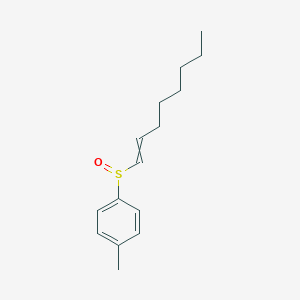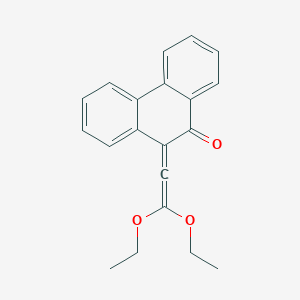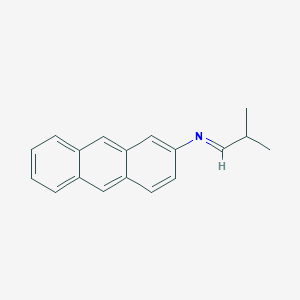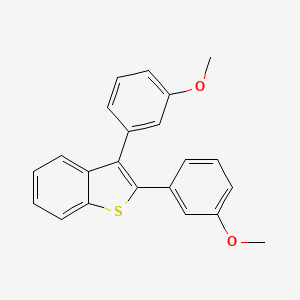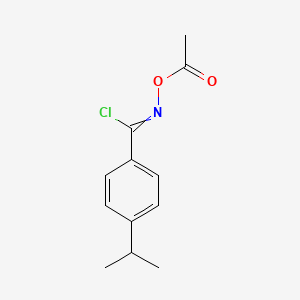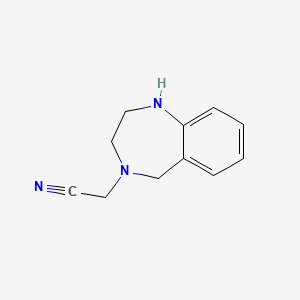![molecular formula C16H23NO3 B14588496 Carbamic acid, [4-(4-methoxyphenyl)butyl]-2-propenyl-, methyl ester CAS No. 61357-23-1](/img/structure/B14588496.png)
Carbamic acid, [4-(4-methoxyphenyl)butyl]-2-propenyl-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, [4-(4-methoxyphenyl)butyl]-2-propenyl-, methyl ester is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. This particular compound is characterized by its unique structure, which includes a methoxyphenyl group and a propenyl group, making it a subject of interest for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [4-(4-methoxyphenyl)butyl]-2-propenyl-, methyl ester typically involves the reaction of carbamoyl chlorides with alcohols. Another common method is the addition of alcohols to isocyanates. The reaction conditions often require the presence of a base, such as cesium carbonate, and a catalyst, such as tetrabutylammonium iodide (TBAI), to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of carbamates can be achieved through the reaction of carbonate esters with ammonia. This method is preferred due to its efficiency and scalability. The use of supercritical carbon dioxide as a solvent has also been explored to enhance the reaction rates and yields .
化学反応の分析
Types of Reactions
Carbamic acid, [4-(4-methoxyphenyl)butyl]-2-propenyl-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives, depending on the substituent introduced .
科学的研究の応用
Carbamic acid, [4-(4-methoxyphenyl)butyl]-2-propenyl-, methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: It is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals
作用機序
The mechanism of action of carbamic acid, [4-(4-methoxyphenyl)butyl]-2-propenyl-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking the substrate from binding. This inhibition can lead to various biological effects, depending on the enzyme targeted .
類似化合物との比較
Similar Compounds
Carbamic acid, 4-methoxyphenyl, ethyl ester: This compound has a similar structure but with an ethyl group instead of a propenyl group.
Carbamic acid, 4-methylphenyl, methyl ester: This compound differs by having a methyl group instead of a methoxyphenyl group.
Carbamic acid, (4-chlorophenyl)-, methyl ester: This compound has a chlorophenyl group instead of a methoxyphenyl group.
Uniqueness
The uniqueness of carbamic acid, [4-(4-methoxyphenyl)butyl]-2-propenyl-, methyl ester lies in its specific structural features, such as the methoxyphenyl and propenyl groups.
特性
CAS番号 |
61357-23-1 |
|---|---|
分子式 |
C16H23NO3 |
分子量 |
277.36 g/mol |
IUPAC名 |
methyl N-[4-(4-methoxyphenyl)butyl]-N-prop-2-enylcarbamate |
InChI |
InChI=1S/C16H23NO3/c1-4-12-17(16(18)20-3)13-6-5-7-14-8-10-15(19-2)11-9-14/h4,8-11H,1,5-7,12-13H2,2-3H3 |
InChIキー |
TTWNMLGGELGZPP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CCCCN(CC=C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 3,7-dimethyl-](/img/structure/B14588426.png)
